molecular formula C7H13NO2 B13231123 2-(3-Ethylazetidin-1-yl)acetic acid

2-(3-Ethylazetidin-1-yl)acetic acid

Cat. No.: B13231123
M. Wt: 143.18 g/mol
InChI Key: CEWCYVASRHAITC-UHFFFAOYSA-N
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Description

2-(3-Ethylazetidin-1-yl)acetic acid (CAS: 1530906-31-0) is an organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with an ethyl group at the 3-position, linked to an acetic acid moiety via the azetidine nitrogen.

The compound is commercially available but was listed as temporarily out of stock as of 2024 . Its trifluoroacetic acid salt (CAS: 2031260-96-3) has a molecular weight of 257.21 g/mol and is described as an oily substance . Safety data for the compound are currently unavailable, necessitating caution in handling .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(3-ethylazetidin-1-yl)acetic acid

InChI

InChI=1S/C7H13NO2/c1-2-6-3-8(4-6)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

CEWCYVASRHAITC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C1)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Ethylazetidin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(3-Ethylazetidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-Ethylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s acetic acid moiety may also play a role in its biological activity by interacting with cellular components and influencing metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Functional Group Key Applications/Properties Reference
2-(3-Ethylazetidin-1-yl)acetic acid C₇H₁₃NO₂ 143.18 3-Ethylazetidine + acetic acid Pharmaceutical intermediates
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 Pyridine ring + acetic acid Research reagents
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.08 Bromo/methoxy-phenyl + acetic acid Natural product synthesis (e.g., Combretastatin A-4)
2-(1H-Tetrazol-1-yl)acetic acid C₃H₄N₄O₂ 128.09 Tetrazole ring + acetic acid Antibiotic intermediates, coordination chemistry
2-(Tetradecylthio)acetic acid C₁₆H₃₂O₂S 288.49 Long alkylthio chain + acetic acid Laboratory chemicals, surfactant studies

Key Observations:

  • Ring Systems: The azetidine ring in the target compound introduces significant ring strain compared to five-membered (e.g., tetrazole in ) or aromatic (e.g., pyridine in ) systems. This strain may enhance reactivity in nucleophilic or ring-opening reactions.
  • The pKa of the acetic acid group in the target compound is expected to be higher than that of pyridine- or tetrazole-containing analogs due to reduced electron withdrawal.

Biological Activity

2-(3-Ethylazetidin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on antibacterial and antifungal properties, along with relevant research findings and case studies.

2-(3-Ethylazetidin-1-yl)acetic acid is an azetidine derivative, which suggests a unique structural configuration that may influence its biological activity. Azetidine compounds are known for various pharmacological effects, including antimicrobial properties.

Antibacterial Activity

Research indicates that acetic acid derivatives exhibit significant antibacterial activity. For instance, studies have shown that acetic acid can inhibit the growth of various pathogens, particularly in burn wound infections. The minimum inhibitory concentration (MIC) for acetic acid against common wound-infecting pathogens ranges from 0.16% to 0.31% . This suggests that derivatives like 2-(3-Ethylazetidin-1-yl)acetic acid may also possess similar antibacterial properties.

Table 1: Antibacterial Efficacy of Acetic Acid Derivatives

PathogenMIC (% w/v)Effectiveness Against Biofilms
Staphylococcus aureus0.16 - 0.31Yes
Pseudomonas aeruginosa0.16 - 0.31Yes
Escherichia coli0.16 - 0.31Yes

Case Study: Antifungal Activity of LAB Extracts

In a study evaluating the antifungal activity of LAB extracts, it was found that certain metabolites exhibited high levels of inhibition against A. flavus. The extracts demonstrated a reduction in aflatoxin production by up to 99.98% at specific concentrations . This highlights the potential for azetidine derivatives to function similarly in inhibiting fungal growth.

Research Findings

Recent investigations into the biological activities of azetidine compounds reveal promising results:

  • Antimicrobial Mechanisms : Azetidine derivatives may work by disrupting cell wall synthesis or altering membrane permeability in bacteria and fungi.
  • Toxicity Studies : Preliminary toxicity assessments indicate that certain azetidine compounds do not exhibit harmful effects at therapeutic concentrations, making them suitable candidates for further pharmacological development.
  • Potential Applications : Given their antibacterial and antifungal properties, compounds like 2-(3-Ethylazetidin-1-yl)acetic acid could be explored as alternative treatments for infections resistant to conventional antibiotics.

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